molecular formula C17H19NO8 B7817017 Ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B7817017
M. Wt: 365.3 g/mol
InChI Key: FKNFBYGQLIXSNP-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound that features a benzodioxole ring system, an oxazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by reacting catechol with methylene chloride in the presence of a base.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzodioxole is treated with DMF and POCl3.

    Formation of the Oxazole Ring: The oxazole ring can be formed by reacting an appropriate α-halo ketone with hydroxylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the benzodioxole ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to a hydroxymethyl group.

    Substitution: Replacement of methoxy groups with other nucleophiles.

Scientific Research Applications

Ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring system can engage in π-π interactions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-1,3-benzodioxole-4-carboxylate
  • Ethyl 5-(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-1,2-oxazole-3-carboxylate
  • Ethyl 5-(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,5-dihydro-1,2-oxazole-3-acetate

Uniqueness

Ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of a benzodioxole ring with an oxazole ring and an ethyl ester group is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

ethyl 5-[(4-formyl-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO8/c1-4-23-17(20)12-6-9(26-18-12)5-10-11(7-19)14-16(25-8-24-14)15(22-3)13(10)21-2/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNFBYGQLIXSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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